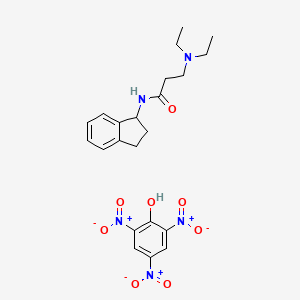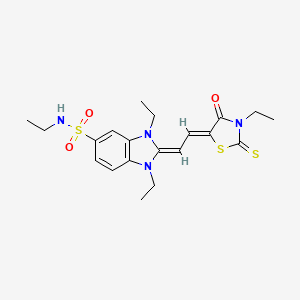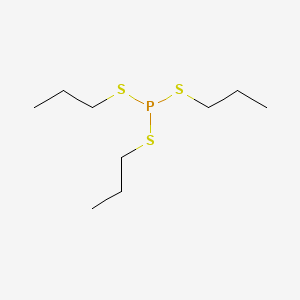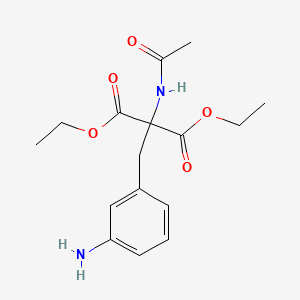
Formamidine, N,N-dimethyl-N'-m-tolyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formamidine, N,N-dimethyl-N’-m-tolyl-, also known as methanimidamide, N,N-dimethyl-N’-(3-methylphenyl)-, is an organic compound with the molecular formula C10H14N2. It is a derivative of formamidine, where the hydrogen atoms on the nitrogen are replaced by methyl groups and a m-tolyl group. This compound is known for its applications in various fields, including organic synthesis and coordination chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Formamidine, N,N-dimethyl-N’-m-tolyl-, can be synthesized through the reaction of aromatic amines with ethyl orthoformate in the presence of an acid catalyst. One efficient method involves using sulfonated rice husk ash (RHA-SO3H) as a solid acid catalyst. This method is advantageous due to its mild reaction conditions, short reaction times, and high yields .
Industrial Production Methods: In industrial settings, the synthesis of formamidines often involves the reaction between aniline derivatives and ethyl orthoformate, catalyzed by organic or mineral acids. Other catalysts, such as sulfated zirconia and hexafluoroisopropanol, have also been employed to enhance the efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: Formamidine, N,N-dimethyl-N’-m-tolyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like permanganate.
Reduction: Hydrogenation of carbodiimides to formamidines using catalysts like Pd(OH)2/BaSO4 and Raney nickel.
Substitution: The compound can participate in substitution reactions, particularly involving the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Alkaline permanganate is commonly used for oxidation reactions.
Reduction: Catalysts such as Pd(OH)2/BaSO4 and Raney nickel are used for hydrogenation.
Substitution: Various organic and inorganic reagents can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction typically produces more stable amine derivatives .
Applications De Recherche Scientifique
Formamidine, N,N-dimethyl-N’-m-tolyl-, has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for primary amines and as an auxiliary in asymmetric synthesis.
Biology: The compound has been studied for its potential biological activities, including its use as a pesticide and antimalarial agent.
Medicine: Research has explored its potential in the synthesis of medicinal compounds, such as quinolone antibiotics and cancer chemotherapeutic agents.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of formamidine, N,N-dimethyl-N’-m-tolyl-, involves its interaction with molecular targets and pathways. In the context of its pesticidal activity, it is believed to act on amine regulatory mechanisms, affecting neurotransmitter levels and leading to hyperactivity in pests. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Methanimidamide, N,N-dimethyl-N’-(4-methylphenyl)-: This compound is similar in structure but has a different position of the methyl group on the phenyl ring.
N,N-Dimethylformamide: While structurally different, it shares some functional similarities in terms of its use as a reagent in organic synthesis.
Uniqueness: Formamidine, N,N-dimethyl-N’-m-tolyl-, is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
2305-75-1 |
|---|---|
Formule moléculaire |
C10H14N2 |
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
N,N-dimethyl-N'-(3-methylphenyl)methanimidamide |
InChI |
InChI=1S/C10H14N2/c1-9-5-4-6-10(7-9)11-8-12(2)3/h4-8H,1-3H3 |
Clé InChI |
NCXQXIRXTWIUDZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)N=CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Hydroxy-4-[2-(4-nitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14741684.png)
![[4-(Chlorocarbonyl)phenyl]arsonic acid](/img/structure/B14741688.png)

![n-[(4-Chlorophenyl)carbamoyl]prop-2-enamide](/img/structure/B14741698.png)

![N-[3-(4-Bromo-2-fluoroanilino)quinoxalin-2-yl]-4-fluorobenzene-1-sulfonamide](/img/structure/B14741712.png)


![6,7-Dimethyl-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14741733.png)
![4-[Ethyl(methyl)sulfamoyl]benzoic acid](/img/structure/B14741741.png)
